3-(2-Nitro-1-phenylethyl)pentane-2,4-dione
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Overview
Description
3-(2-Nitro-1-phenylethyl)pentane-2,4-dione is an organic compound with the molecular formula C13H15NO4 It is characterized by the presence of a nitro group attached to a phenylethyl moiety, which is further connected to a pentane-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione typically involves the reaction of 2-nitro-1-phenylethyl bromide with acetylacetone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the acetylacetone moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitro-1-phenylethyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
3-(2-Nitro-1-phenylethyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzyme activity and the alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A simpler analog without the nitro and phenylethyl groups.
3-(2-Nitro-1-phenylethyl)pentane-2,4-dione: Contains additional functional groups that confer unique chemical properties.
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets compared to simpler analogs .
Properties
CAS No. |
72709-61-6 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-(2-nitro-1-phenylethyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H15NO4/c1-9(15)13(10(2)16)12(8-14(17)18)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3 |
InChI Key |
OPKHMCBLQAHSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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